An In-depth Technical Guide to (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is a substituted benzylamine that holds significant interest for researchers in medicinal chemistry and drug discovery. Its unique structural features, namely the methoxy and trifluoromethoxy groups on the phenyl ring, are known to modulate the physicochemical and pharmacological properties of bioactive molecules. The trifluoromethoxy group, in particular, is an increasingly important substituent in drug design, valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and a discussion of the potential applications of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine, with a focus on its relevance to the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is presented in the table below. It is important to note that while some of these properties have been computationally predicted, they provide valuable insights for experimental design and handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃NO₂ | [1] |
| Molecular Weight | 221.18 g/mol | [1] |
| CAS Number | 771582-58-2 | [1] |
| Appearance | Clear, almost colorless liquid (Predicted) | [2] |
| Boiling Point | 234.7±35.0 °C (Predicted) | [2] |
| Density | 1.272±0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.79±0.10 (Predicted) | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |
Synthesis Protocol
A robust and widely applicable method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This approach offers high yields and good functional group tolerance. The proposed synthesis of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine follows this well-established methodology.
Starting Material:
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2-Methoxy-5-(trifluoromethoxy)benzaldehyde (CAS: 145742-65-0)[3]
Reaction Scheme:
Caption: Proposed synthesis of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE), add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate, 1.1-1.5 equivalents).
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Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Reduction: Once imine formation is complete or has reached equilibrium, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent suitable for this transformation and is typically added portion-wise (1.2-1.5 equivalents)[4][5].
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature and monitor the reduction of the imine to the desired benzylamine product by TLC or LC-MS.
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Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine.
Self-Validating System: The purity and identity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with expected values.
Potential Applications in Drug Discovery
Substituted benzylamines are prevalent scaffolds in a wide range of biologically active compounds. The specific substitution pattern of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine suggests its potential as a key building block in the synthesis of novel therapeutic agents.
Role as a Pharmaceutical Intermediate:
A patent for the preparation of certain pyrrolidine derivatives as substance P antagonists mentions (2SR, 3SR, 4RS)-2-phenyl-3-[(2-methoxy-5-trifluoromethoxyphenyl)methylamino]-4-(2-hydroxyethyl)pyrrolidine as one of the claimed compounds[6]. This directly implicates (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine as a crucial intermediate in the synthesis of complex molecules with potential therapeutic value. Substance P antagonists are investigated for a variety of conditions, including pain, inflammation, and central nervous system disorders.
Potential as a Serotonin Receptor Agonist:
The structural similarity of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine to known psychoactive phenethylamines, such as the 2C and DOx series of compounds, suggests a potential interaction with serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. Compounds with a 2,5-dimethoxy substitution pattern are known to be potent agonists at these receptors[7]. The replacement of a methoxy group with a trifluoromethoxy group can significantly alter the electronic and lipophilic properties, potentially leading to novel pharmacological profiles. Research on related compounds, such as 1-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane, has shown potent 5-HT₂A/2C agonist activity[8].
Caption: Hypothetical interaction with a serotonin receptor.
It is crucial to emphasize that the pharmacological activity of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine has not been experimentally confirmed. However, its structure provides a strong rationale for its investigation as a modulator of serotonin receptors, which are important targets for a wide range of neurological and psychiatric disorders.
Conclusion
(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is a compound with significant potential for application in drug discovery and development. Its synthesis is achievable through established synthetic methodologies, and its structural features make it an attractive building block for the creation of novel compounds targeting a variety of biological pathways. Further experimental investigation into its physicochemical properties and pharmacological activity is warranted to fully elucidate its potential as a valuable tool for medicinal chemists.
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